Diethyl 3-thioxopentanedioate
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Overview
Description
Diethyl 3-thioxopentanedioate, also known as diethyl maleate, is a chemical compound that belongs to the family of thioxo compounds. It is widely used in scientific research for its unique properties and applications.
Mechanism Of Action
Diethyl 3-thioxopentanedioate acts as a thiol-reactive compound, which makes it useful in a variety of biochemical and physiological studies. It has been shown to react with cysteine residues in proteins and can be used to modify and study the function of proteins.
Biochemical And Physiological Effects
Diethyl 3-thioxopentanedioate has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of Diethyl 3-thioxopentanedioate 3-thioxopentanedioate is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that Diethyl 3-thioxopentanedioate 3-thioxopentanedioate can be toxic and must be handled with care. It is also important to use appropriate safety measures when working with this compound.
Future Directions
There are many potential future directions for research involving Diethyl 3-thioxopentanedioate 3-thioxopentanedioate. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic effects on certain cancer cells and may have potential as a new chemotherapy drug. Another area of interest is its use in the development of new materials, such as polymers and coatings. Overall, Diethyl 3-thioxopentanedioate 3-thioxopentanedioate has many potential applications and is an important compound in scientific research.
Scientific Research Applications
Diethyl 3-thioxopentanedioate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thiazoles, thiazolines, and thiazolidines. It has also been used in the synthesis of other thioxo compounds, such as thioxoimidazolidinones and thioxoindoles.
properties
CAS RN |
18457-67-5 |
---|---|
Product Name |
Diethyl 3-thioxopentanedioate |
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
diethyl 3-sulfanylidenepentanedioate |
InChI |
InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3 |
InChI Key |
YNAUOBPPJOVKSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=S)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=S)CC(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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